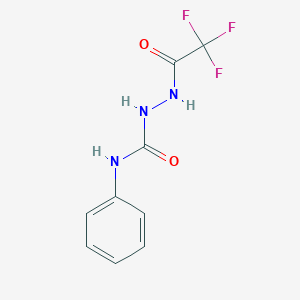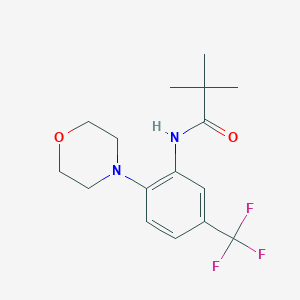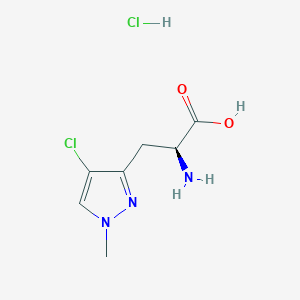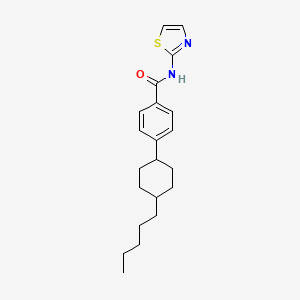
N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide is a chemical compound with the molecular formula C9H8F3N3O2 It is known for its unique structure, which includes a trifluoroacetyl group and a hydrazinecarboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide typically involves the reaction of phenylhydrazine with trifluoroacetic anhydride, followed by the introduction of a carboxamide group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and continuous monitoring can help maintain the quality and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The hydrazinecarboxamide moiety can form stable complexes with metal ions, influencing its activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
N-phenylhydrazinecarboxamide: Lacks the trifluoroacetyl group, resulting in different reactivity and applications.
2-(trifluoroacetyl)hydrazinecarboxamide: Does not have the phenyl group, affecting its chemical properties and uses.
Uniqueness
N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide stands out due to the presence of both the trifluoroacetyl and phenyl groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C9H8F3N3O2 |
|---|---|
Peso molecular |
247.17 g/mol |
Nombre IUPAC |
1-phenyl-3-[(2,2,2-trifluoroacetyl)amino]urea |
InChI |
InChI=1S/C9H8F3N3O2/c10-9(11,12)7(16)14-15-8(17)13-6-4-2-1-3-5-6/h1-5H,(H,14,16)(H2,13,15,17) |
Clave InChI |
APVANLIZYOOWCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NNC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(diphenylamino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15149435.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B15149441.png)
![4-Methoxy-N-[3-(4-methoxybenzamido)-2,4,6-trimethylphenyl]benzamide](/img/structure/B15149448.png)
![2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)-](/img/structure/B15149456.png)
![N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B15149478.png)

![1-[3-(3,4-dichlorophenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one](/img/structure/B15149487.png)
![N-(2,5-dichlorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide](/img/structure/B15149494.png)
![N-(4-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B15149500.png)



![1-[6-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B15149512.png)
